molecular formula C6H8N4 B12879325 1,2-Diamino-4-methyl-1H-pyrrole-3-carbonitrile

1,2-Diamino-4-methyl-1H-pyrrole-3-carbonitrile

Cat. No.: B12879325
M. Wt: 136.15 g/mol
InChI Key: MQZUIKRAPPAUSY-UHFFFAOYSA-N
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Description

1,2-Diamino-4-methyl-1H-pyrrole-3-carbonitrile is a heterocyclic compound with the molecular formula C6H8N4 It is a derivative of pyrrole, a five-membered aromatic ring containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-diamino-4-methyl-1H-pyrrole-3-carbonitrile typically involves the cyclization of suitable precursors under specific conditions. One common method is the reaction of 4-methyl-3-oxobutanenitrile with hydrazine hydrate, followed by cyclization to form the pyrrole ring. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,2-Diamino-4-methyl-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

1,2-Diamino-4-methyl-1H-pyrrole-3-carbonitrile has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: It is used in the synthesis of advanced materials, such as conductive polymers and organic semiconductors.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biological Studies: It is studied for its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 1,2-diamino-4-methyl-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. The amino groups in the compound can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound may participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-methyl-1H-pyrrole-3-carbonitrile
  • 1,2-Diamino-3-methyl-1H-pyrrole-4-carbonitrile
  • 1,2-Diamino-5-methyl-1H-pyrrole-3-carbonitrile

Uniqueness

1,2-Diamino-4-methyl-1H-pyrrole-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C6H8N4

Molecular Weight

136.15 g/mol

IUPAC Name

1,2-diamino-4-methylpyrrole-3-carbonitrile

InChI

InChI=1S/C6H8N4/c1-4-3-10(9)6(8)5(4)2-7/h3H,8-9H2,1H3

InChI Key

MQZUIKRAPPAUSY-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=C1C#N)N)N

Origin of Product

United States

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